N-[(E)-[(E)-but-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Description
N-[(E)-[(E)-but-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core fused with an indole ring, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-[(E)-[(E)-but-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-2-3-8-14-18-13-16-12-11(17-19-13)9-6-4-5-7-10(9)15-12/h2-8H,1H3,(H2,15,16,18,19)/b3-2+,14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXRCDOZASKEMV-SLCPPWGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=N/NC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-but-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the intermediate 3-amino-[1,2,4]-triazino[5,6-b]indole . This intermediate can then react with various aldehydes, ethyl chloroformate, triethyl orthoformate, and ninhydrine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(E)-but-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(E)-[(E)-but-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-[(E)-[(E)-but-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine exerts its effects involves interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function and leading to cell death. These interactions are mediated by the unique structural features of the triazinoindole core.
Comparison with Similar Compounds
Similar Compounds
3-amino-[1,2,4]-triazino[5,6-b]indole: An intermediate in the synthesis of the target compound.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: Structurally similar compounds with potential biological activity.
indolo[2,3-b]quinoxalines: Compounds with a similar indole core and known for their DNA intercalating properties.
Uniqueness
N-[(E)-[(E)-but-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
